

# 2-Acetamido-3-fluorobenzoic acid CAS number 550346-18-4

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## Compound of Interest

Compound Name: 2-Acetamido-3-fluorobenzoic acid

Cat. No.: B1585696

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An In-Depth Technical Guide to **2-Acetamido-3-fluorobenzoic Acid** CAS Number: 550346-18-4 Synonyms: N-Acetyl-3-fluoroanthranilic acid, 2-(Acetylamino)-3-fluorobenzoic acid[1][2]

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Fluorinated Building Block

**2-Acetamido-3-fluorobenzoic acid** is a synthetically valuable organic compound belonging to the classes of fluorinated building blocks, amides, and carboxylic acids.[3] While a niche molecule, its structure is of significant interest to medicinal chemists and material scientists. The presence of three key functional groups on the benzene ring—a carboxylic acid, an ortho-acetamido group, and a fluorine atom—provides a rich platform for chemical modification and the introduction of desirable physicochemical properties into larger molecules.

This guide provides a comprehensive technical overview of **2-Acetamido-3-fluorobenzoic acid**, focusing on its synthesis from accessible precursors, its expected analytical characteristics, and its potential applications as an intermediate in the development of novel therapeutics and advanced materials.[4] The strategic placement of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[5][6]

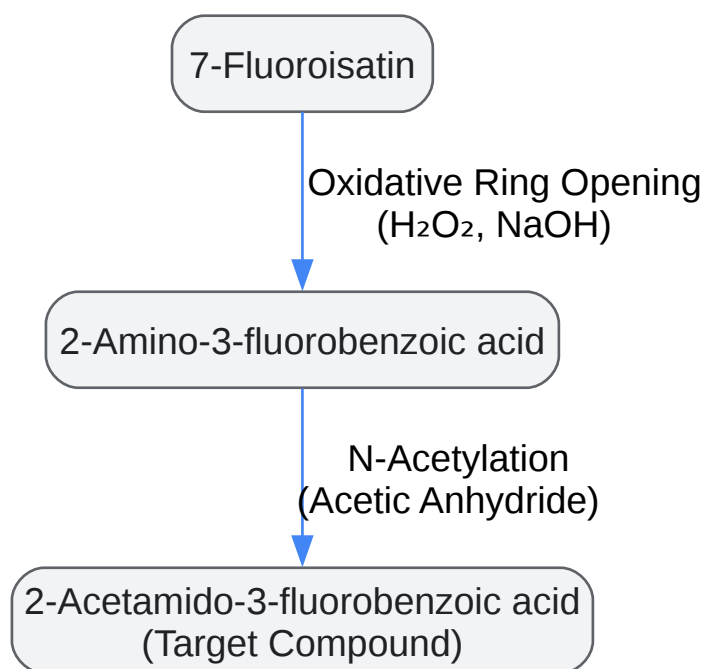
## Physicochemical and Structural Properties

The compound is typically a white to yellow crystalline solid.[4] Its structural arrangement, featuring both a hydrogen bond donor (amide N-H) and acceptor (amide C=O), alongside the acidic carboxylic group, suggests a potential for forming robust intermolecular interactions, influencing its solid-state properties and solubility.[2] It is generally insoluble in water but exhibits better solubility in polar organic solvents such as ethanol and dimethylformamide.[2][4]

Property	Value	Source
CAS Number	550346-18-4	-
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FN <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	197.16 g/mol	[4][7]
Appearance	White to yellow crystalline solid	[4]
Density (Predicted)	1.415 ± 0.06 g/cm <sup>3</sup>	[4]
Boiling Point (Predicted)	401.6 ± 35.0 °C	[4]
Flash Point (Predicted)	196.7 °C	[4]
InChI Key	CRYXMLONVFAWEC-UHFFFAOYSA-N	[2]

## Synthesis and Methodology

While direct, published protocols for the synthesis of **2-Acetamido-3-fluorobenzoic acid** are not readily available, its preparation can be logically achieved via a two-step sequence starting from a known precursor. The most reliable pathway involves the synthesis of 2-Amino-3-fluorobenzoic acid, followed by a standard N-acetylation reaction.



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Caption: Two-step synthesis pathway to the target compound.

## Protocol 1: Synthesis of 2-Amino-3-fluorobenzoic acid (Precursor)

This protocol is adapted from a robust and validated procedure published in Organic Syntheses, a highly trusted source for experimental methodology.<sup>[8]</sup> The core of this reaction is the oxidative cleavage of the isatin ring system.

**Causality:** 7-Fluoroisatin is treated with hydrogen peroxide under strongly basic conditions (NaOH). The peroxide attacks the  $\alpha$ -keto-amide system, leading to oxidative cleavage of the C2-C3 bond and subsequent rearrangement to form the sodium salt of the corresponding aminobenzoic acid. Acidification then precipitates the free acid.<sup>[8][9]</sup>

**Step-by-Step Methodology:**

- **Reaction Setup:** In a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, charge 7-fluoroisatin (15.0 g, 0.09 mol) and 1 M aqueous sodium hydroxide solution (200 mL).<sup>[8]</sup>

- **Oxidant Addition:** While stirring, add 30% hydrogen peroxide solution (22 mL, ~0.20 mol) dropwise over approximately 45 minutes. The reaction is exothermic, and the temperature may rise to 30-40°C.[8]
- **Reaction Monitoring:** Stir the resulting pale orange, clear solution for 1.5 hours, by which time the reaction should be complete.[8]
- **Neutralization & Precipitation:** Cool the reaction mixture in an ice bath. Carefully add 3 M hydrochloric acid to neutralize the excess base and then to acidify the solution until the pH reaches approximately 1.[8][10] The product, 2-amino-3-fluorobenzoic acid, will precipitate as a beige solid.
- **Isolation and Purification:** Stir the slurry for one hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum over a desiccant. The yield of pure 3-fluoroanthranilic acid is typically high (84-96%).[8] The product melts around 182-184°C.[8]

## Protocol 2: N-Acetylation to 2-Acetamido-3-fluorobenzoic acid (Final Product)

This is a standard and highly efficient method for protecting or modifying an amino group.

**Causality:** The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A subsequent elimination of a molecule of acetic acid yields the stable amide product.

**Step-by-Step Methodology:**

- **Dissolution:** Dissolve the 2-Amino-3-fluorobenzoic acid (1 equivalent) synthesized in Protocol 1 in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF) in a round-bottomed flask.
- **Reagent Addition:** While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents). If needed, a mild base like pyridine can be used as a catalyst and acid scavenger.
- **Reaction:** Stir the mixture at room temperature for several hours or gently heat (e.g., to 50°C) to accelerate the reaction. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

- Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. The product, being less soluble in water, should precipitate.
- Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove acetic acid and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2-Acetamido-3-fluorobenzoic acid**.

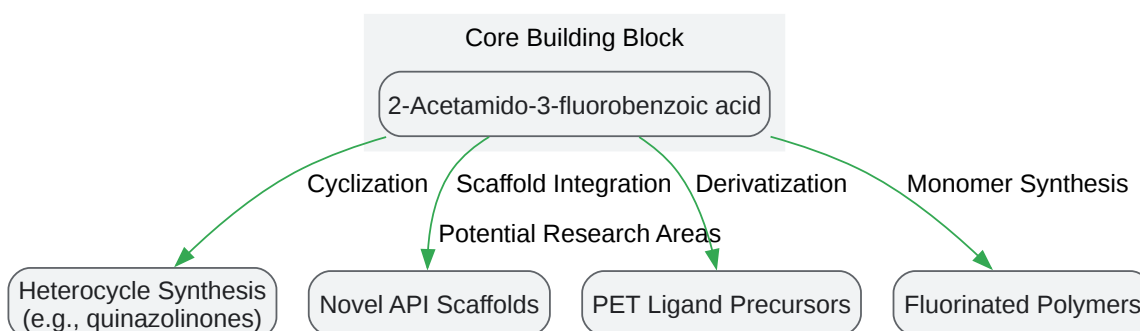
## Spectroscopic Analysis and Characterization

While specific, published spectral data for this exact CAS number is limited, the expected characteristics can be reliably predicted based on its functional groups.<sup>[3]</sup> These predictions are crucial for researchers to confirm the identity and purity of their synthesized material.<sup>[11]</sup>  
<sup>[12]</sup>

Technique	Expected Observations
$^1\text{H}$ NMR	<ul style="list-style-type: none"><li>- A singlet around 2.0-2.2 ppm (3H) for the acetyl (<math>-\text{COCH}_3</math>) protons.</li><li>- A complex multiplet region between 7.0-8.0 ppm for the three aromatic protons, with splitting patterns influenced by F-H coupling.</li><li>- A broad singlet at lower field (<math>&gt;10</math> ppm) for the carboxylic acid proton (<math>-\text{COOH}</math>).</li><li>- A broad singlet for the amide proton (<math>-\text{NH}-</math>), with its chemical shift being solvent-dependent.</li></ul>
$^{13}\text{C}$ NMR	<ul style="list-style-type: none"><li>- A signal around 25 ppm for the acetyl methyl carbon.</li><li>- Two signals in the carbonyl region: <math>\sim 168</math>-172 ppm for the carboxylic acid and <math>\sim 169</math>-173 ppm for the amide carbonyl.</li><li>- Aromatic carbons will appear between <math>\sim 110</math>-140 ppm.</li><li>- The carbon directly bonded to fluorine will show a large one-bond coupling constant (<math>^1\text{JC-F}</math>), and other aromatic carbons will show smaller two- and three-bond C-F couplings.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- A very broad absorption band from <math>\sim 2500</math>-<math>3300\text{ cm}^{-1}</math> due to the O-H stretching of the carboxylic acid.</li><li>- A sharp N-H stretching band around <math>3300</math>-<math>3400\text{ cm}^{-1}</math>.</li><li>- Two distinct C=O stretching bands: a sharp, strong one for the amide (Amide I band) around <math>1650</math>-<math>1680\text{ cm}^{-1}</math> and another for the carboxylic acid around <math>1700</math>-<math>1730\text{ cm}^{-1}</math>.</li><li>- A strong C-F stretching band in the fingerprint region, typically around <math>1200</math>-<math>1300\text{ cm}^{-1}</math>.</li></ul>
Mass Spectrometry (EI)	<ul style="list-style-type: none"><li>- A molecular ion peak (<math>\text{M}^+</math>) corresponding to its molecular weight (<math>m/z \approx 197</math>).</li><li>- Common fragmentation patterns including the loss of an acetyl group (<math>-43\text{ Da}</math>) or a water molecule (<math>-18\text{ Da}</math>).</li></ul>

# Applications in Drug Discovery and Materials Science

The primary value of **2-Acetamido-3-fluorobenzoic acid** lies in its role as a versatile intermediate or building block. Its precursor, 2-amino-3-fluorobenzoic acid, is a key intermediate for indole derivatives, which have shown potential as anti-inflammatory agents and selective receptor antagonists.[8] The N-acetylated form provides a protected amine, allowing for selective reactions at the carboxylic acid site, or it can be used as a final component in a larger molecular scaffold.



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Caption: Potential applications derived from the core structure.

- **Medicinal Chemistry:** Fluorinated benzoic acids are widely used in drug development.[13] They can serve as fragments in fragment-based drug discovery or as components of larger active pharmaceutical ingredients (APIs). The fluorine atom can improve metabolic resistance and enhance binding interactions with target proteins.[5]
- **PET Imaging:** Fluorine-containing molecules are critical for the development of radiotracers for Positron Emission Tomography (PET), a key medical imaging technique.[14][15] Derivatives of fluorobenzoic acid are often used to label peptides and other biomolecules with the positron-emitting isotope  $^{18}\text{F}$ .

- Materials Science: Fluorinated aromatic carboxylic acids are used as monomers for high-performance polymers like polyimides, imparting enhanced thermal stability and specific electronic properties.<sup>[6]</sup> They can also act as "modulators" in the synthesis of metal-organic frameworks (MOFs), controlling crystal growth and defect density.<sup>[6]</sup>

## Safety, Handling, and Storage

As with any laboratory chemical, **2-Acetamido-3-fluorobenzoic acid** and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally related fluorinated and aminobenzoic acids.<sup>[16][17][18]</sup>

- Health Hazards:
  - Causes skin irritation.<sup>[7][17]</sup>
  - Causes serious eye irritation and potentially severe eye damage.<sup>[7][16]</sup>
  - May cause respiratory tract irritation upon inhalation of dust.<sup>[17]</sup>
  - Harmful if swallowed.<sup>[16]</sup>
- Recommended Precautions:
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.<sup>[17][19]</sup>
  - Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.<sup>[16][19]</sup>
  - Handling: Avoid creating dust.<sup>[16]</sup> Wash hands thoroughly after handling.<sup>[16]</sup> Do not eat, drink, or smoke in the work area.<sup>[16]</sup>
- Storage:
  - Keep the container tightly closed.<sup>[16][17]</sup>
  - Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.<sup>[16][18]</sup>



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